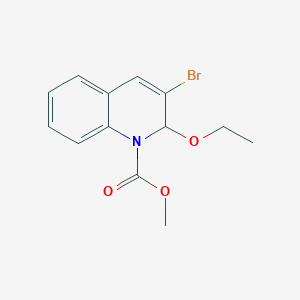
Methyl 3-bromo-2-ethoxyquinoline-1(2h)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-bromo-2-ethoxyquinoline-1(2h)-carboxylate is a quinoline derivative Quinoline compounds are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-2-ethoxyquinoline-1(2h)-carboxylate typically involves the bromination of a quinoline precursor followed by esterification. A common synthetic route might include:
Bromination: Starting with 2-ethoxyquinoline, bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Esterification: The brominated product is then reacted with methanol and a suitable acid catalyst (e.g., sulfuric acid) to form the methyl ester.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-2-ethoxyquinoline-1(2h)-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydroxide).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminoquinoline derivative.
Scientific Research Applications
Methyl 3-bromo-2-ethoxyquinoline-1(2h)-carboxylate may have applications in various scientific research fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug discovery and development, particularly for diseases where quinoline derivatives have shown efficacy.
Industry: Use in the production of agrochemicals or other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-2-ethoxyquinoline-1(2h)-carboxylate would depend on its specific interactions with molecular targets. Quinoline derivatives often interact with enzymes, receptors, or nucleic acids, affecting various biological pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-bromoquinoline-1(2h)-carboxylate
- Ethyl 3-bromo-2-ethoxyquinoline-1(2h)-carboxylate
- Methyl 2-ethoxyquinoline-1(2h)-carboxylate
Uniqueness
Methyl 3-bromo-2-ethoxyquinoline-1(2h)-carboxylate is unique due to the specific combination of substituents on the quinoline ring. This combination can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
CAS No. |
40448-86-0 |
|---|---|
Molecular Formula |
C13H14BrNO3 |
Molecular Weight |
312.16 g/mol |
IUPAC Name |
methyl 3-bromo-2-ethoxy-2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C13H14BrNO3/c1-3-18-12-10(14)8-9-6-4-5-7-11(9)15(12)13(16)17-2/h4-8,12H,3H2,1-2H3 |
InChI Key |
LBJLIIHYNMEQLX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1C(=CC2=CC=CC=C2N1C(=O)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















